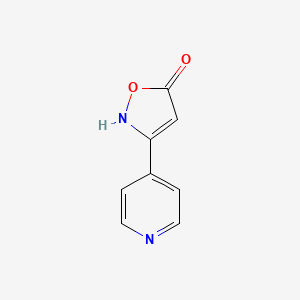

5-Hydroxy-3-(4-pyridyl)isoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-yl-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-5-7(10-12-8)6-1-3-9-4-2-6/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGDVZVLTIYEQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=O)ON2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 5 Hydroxy 3 4 Pyridyl Isoxazole and Its Analogues

Foundation of Isoxazole (B147169) Ring Construction

The construction of the isoxazole ring is a cornerstone of synthetic organic chemistry, with numerous methods developed to afford substituted isoxazoles and their related isoxazolone structures.

1,3-Dipolar Cycloaddition Reactions for Isoxazole Formation

One of the most effective and frequently utilized methods for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. nih.govacs.org This approach involves the reaction of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne. acs.orgyoutube.com

The [3+2] cycloaddition between a nitrile oxide and an alkyne is a powerful tool for creating 3,5-disubstituted isoxazoles. youtube.comacs.org Nitrile oxides can be generated in situ from precursors like hydroximoyl chlorides or aldoximes, which then react with the alkyne. beilstein-journals.orgresearchgate.net While this method is robust, a significant challenge can be the lack of regioselectivity, often leading to a mixture of isomeric products when using asymmetrical alkynes. nih.gov

To address this, strategies have been developed to improve regioselectivity. One such approach involves the use of 1,1-disubstituted bromoalkenes as alkyne synthons. These compounds react with nitrile oxides to form 5,5-disubstituted bromoisoxazoline intermediates, which then undergo elimination of hydrogen bromide to yield a single, specific 3,5-disubstituted isoxazole regioisomer. nih.gov The use of copper catalysts can also improve regioselectivity and allow the reaction to proceed at room temperature, although this is often limited to terminal alkynes. beilstein-journals.org

While transition-metal-catalyzed cycloadditions are well-established, organocatalytic methods for isoxazole synthesis are an emerging area of interest. acs.orgacs.org A notable development is the organophosphine-catalyzed deoxygenative [3+2] cycloaddition of N-hydroxyamides with alkynes. acs.orgnih.gov This reaction produces 3,4,5-trisubstituted isoxazoles with high regioselectivity. acs.org

The proposed mechanism involves a Michael addition of the N-hydroxyamide to the alkyne, catalyzed by the organophosphine, to form a zwitterionic intermediate. acs.org This is followed by an intramolecular cyclization to an isoxazoline (B3343090) intermediate and a subsequent elimination step to furnish the final isoxazole product. acs.org This transformation is valued for its broad functional group tolerance and use of more environmentally friendly organocatalysts. acs.org

Multicomponent Reaction Approaches for Isoxazol-5(4H)-one Derivatives

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying procedures. orientjchem.org These reactions are particularly useful for synthesizing isoxazol-5(4H)-one derivatives, which are key precursors or tautomers of 5-hydroxyisoxazoles.

A prevalent and straightforward method for synthesizing 4-arylidene-isoxazol-5(4H)-ones is the one-pot, three-component condensation of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate (B1235776) or methyl acetoacetate), and hydroxylamine (B1172632) hydrochloride. orientjchem.orgsemnan.ac.irnih.govnih.gov This reaction is versatile, allowing for the synthesis of a wide array of isoxazolone derivatives by simply varying the aldehyde substrate. orientjchem.orgnih.gov To synthesize a precursor for the title compound, 4-pyridinecarboxaldehyde (B46228) would be the aldehyde of choice. The reaction is often carried out in green solvents like water or ethanol (B145695), enhancing its environmental friendliness. orientjchem.orgsemnan.ac.ir

The efficiency of the three-component synthesis of isoxazol-5(4H)-ones is often enhanced by a catalyst. A diverse range of catalysts has been successfully employed, from simple organic molecules to complex nanocatalysts.

Organocatalysts are a popular choice due to their low cost, availability, and often biodegradable nature. Examples include:

Citric Acid : Used in water, it provides excellent yields at room temperature. orientjchem.org

Urea : An inexpensive and natural organocatalyst that works well under green conditions. researchgate.net

4-(Dimethylamino)pyridine (DMAP) : Acts as an efficient Brønsted organo-base catalyst, leading to high yields in shorter reaction times. researchgate.net

Pyruvic Acid : A biodegradable catalyst used under aqueous conditions, compatible with both conventional heating and ultrasonic irradiation. researchgate.net

Nanocatalysts and other advanced systems offer advantages such as high efficiency and reusability.

Cu@Met-β‐CD : A metformin-functionalized β-cyclodextrin immobilized with copper (I) acts as a benign, biodegradable, and reusable supramolecular catalyst. nih.gov It demonstrated remarkable reusability, showing no significant loss of activity after seven consecutive runs. nih.gov

Acidic Ionic Liquids : These have been used as effective catalysts, providing product yields ranging from 20-96%. scielo.brbohrium.com

Synthetic Enzymes (Synzymes) : An imidazolium-containing synthetic enzyme has been applied to promote the multicomponent synthesis in water and could be reused up to 15 times without a notable loss of activity. rsc.org

The table below summarizes various catalytic systems used for the three-component synthesis of 4-arylidene-isoxazol-5(4H)-ones.

| Catalyst | Reactants | Solvent | Conditions | Time | Yield (%) | Ref |

| None (Sunlight) | Aromatic Aldehydes, β-Ketoesters, NH₂OH·HCl | Water | Sunlight | 17-40 min | 89-97% | semnan.ac.ir |

| Citric Acid | Aromatic Aldehydes, Ethyl Acetoacetate, NH₂OH·HCl | Water | Room Temp. | 5-24 h | 70-90% | orientjchem.org |

| Acidic Ionic Liquid | Benzaldehyde, Ethyl Acetoacetate, NH₂OH·HCl | Various | Reflux | N/A | 20-96% | scielo.br |

| Cu@Met-β‐CD | Aromatic Aldehydes, Ethyl Acetoacetate, NH₂OH·HCl | N/A (Neat) | 40 °C | 4-15 min | Good-Excellent | nih.gov |

| Fruit Juices | Substituted Aldehydes, Methyl Acetoacetate, NH₂OH·HCl | Water:Ethanol | Room Temp. | N/A | Good | nih.gov |

| Urea | Substituted Benzaldehydes, β-Keto Esters, NH₂OH·HCl | Water or Ethanol | 80 °C | N/A | High | researchgate.net |

| Synthetic Enzyme | Aldehydes, β-Ketoesters, NH₂OH·HCl | Water | N/A | N/A | N/A | rsc.org |

Synthesis from Activated Furanone Derivatives

The reaction of activated furanone derivatives, such as 2(5H)-furanones, with hydroxylamine represents a potential, though less commonly documented, pathway to 5-hydroxyisoxazoles. In principle, the furanone ring can undergo nucleophilic attack by hydroxylamine, leading to ring opening and subsequent recyclization to form the isoxazole ring. For instance, the aminolysis of 2(5H)-furanone is known to yield 3-alkylamino-4-hydroxy-N-alkylbutyramides researchgate.net. A similar reaction with hydroxylamine could theoretically lead to a hydroxy-functionalized intermediate that cyclizes to the desired 5-hydroxyisoxazole. However, the reactivity of the furanone ring, particularly the position of the double bond and the nature of substituents, plays a crucial role in the reaction outcome epa.hu. The reaction of 5-methoxy-2(5H)-furanone with amines, for example, results in a 1,4-addition product where the furanone ring remains intact epa.hu. Therefore, the successful synthesis of 5-hydroxy-3-(4-pyridyl)isoxazole from a furanone precursor would likely require a specifically substituted furanone to direct the reaction towards the desired isoxazole product.

Strategic Functionalization for this compound Synthesis

A more common and controlled approach to the synthesis of this compound involves the strategic introduction of the pyridyl and hydroxyl moieties onto the isoxazole core through the selection of appropriate starting materials and reaction conditions.

Introduction of the Pyridyl Moiety at the Isoxazole C-3 Position

The introduction of the 4-pyridyl group at the C-3 position of the isoxazole ring is typically achieved by starting with a precursor that already contains the pyridyl moiety. A prevalent method involves the cyclocondensation of a β-dicarbonyl compound, where one of the carbonyl groups is attached to the 4-pyridyl ring, with hydroxylamine google.com. For instance, a β-ketoester containing a 4-pyridyl group can be reacted with hydroxylamine to form the isoxazole ring with the pyridyl group at the C-3 position.

Another strategy involves the use of 4-cyanopyridine (B195900) as a starting material. 4-Cyanopyridine can be synthesized from 4-methylpyridine (B42270) through an ammoxidation reaction google.com. The cyano group can then be converted into a nitrile oxide, which can undergo a [3+2] cycloaddition reaction with an appropriate alkyne to furnish the 3-(4-pyridyl)isoxazole core beilstein-journals.orgnih.gov.

Furthermore, the synthesis of 3-aryl-substituted isoxazoles has been achieved through various methods, including the reaction of chalcones with hydroxylamine hydrochloride researchgate.netresearchgate.net. A chalcone (B49325) bearing a 4-pyridyl group could serve as a precursor to introduce the desired substituent at the C-3 position.

A summary of potential precursors for the introduction of the pyridyl moiety is presented in the table below.

| Precursor Type | Specific Example | Resulting Isoxazole Moiety | Reference(s) |

| β-Ketoester | Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | 3-(4-Pyridyl)isoxazole | organic-chemistry.org |

| Nitrile Oxide | Pyridine-4-carbonitrile oxide | 3-(4-Pyridyl)isoxazole | beilstein-journals.orgnih.gov |

| Chalcone | (E)-1-(phenyl)-3-(pyridin-4-yl)prop-2-en-1-one | 3-(4-Pyridyl)isoxazole | researchgate.netresearchgate.net |

This table presents plausible synthetic precursors based on established isoxazole synthesis methodologies.

Formation and Manipulation of the Hydroxyl Group at the Isoxazole C-5 Position

The 5-hydroxy functionality on the isoxazole ring is often introduced by utilizing a β-ketoester or a similar 1,3-dicarbonyl compound in the cyclocondensation reaction with hydroxylamine. The reaction of ethyl 3-(4-nitrophenyl)-3-oxopropanoate with hydroxylamine hydrochloride, for example, yields 3-(4-nitrophenyl)isoxazol-5(4H)-one nih.gov. This isoxazol-5(4H)-one exists in equilibrium with its tautomeric form, 5-hydroxy-3-(4-nitrophenyl)isoxazole. This keto-enol tautomerism provides a direct route to the desired 5-hydroxyisoxazole structure.

The hydroxyl group at the C-5 position can also be introduced through the hydrolysis of a suitable precursor. For instance, a 5-amino-3-(4-pyridyl)isoxazole could potentially be hydrolyzed to the corresponding 5-hydroxy derivative. Additionally, a 5-bromo or other halo-substituted isoxazole could undergo nucleophilic substitution with a hydroxide (B78521) source, although this might require harsh conditions. A patent describes the synthesis of 3-hydroxy-5-aminomethyl-isoxazole from 3-bromo-5-aminomethylisoxazole, suggesting the feasibility of such a transformation google.com.

The hydroxyl group, once formed, can be manipulated if necessary. It can be protected as an ether or ester to allow for further reactions on other parts of the molecule and subsequently deprotected to reveal the free hydroxyl group. For example, a benzyloxy group can be removed by hydrogenolysis to yield the hydroxyisoxazole google.com.

Advanced Synthetic Approaches for Isoxazole Architectures

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. These approaches are also applicable to the synthesis of this compound and its analogues.

Eco-Friendly and Sustainable Synthetic Protocols

The use of green solvents and catalysts is a key aspect of sustainable synthesis. One-pot, multi-component reactions are particularly attractive as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste. The synthesis of 3,5-disubstituted isoxazoles has been successfully achieved in deep eutectic solvents (DES), which are biodegradable and low-cost alternatives to traditional organic solvents beilstein-journals.org. These reactions often proceed without the need for a metal catalyst.

Water is another environmentally benign solvent that has been employed for the synthesis of isoxazoles. The [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds to form 3,4,5-trisubstituted isoxazoles has been reported to proceed efficiently in an aqueous medium under mild basic conditions nih.govbeilstein-journals.org. This approach offers a fast and green route to highly substituted isoxazoles.

The following table summarizes some eco-friendly conditions reported for isoxazole synthesis.

| Reaction Type | Solvent/Catalyst | Key Features | Reference(s) |

| 1,3-Dipolar Cycloaddition | Deep Eutectic Solvent (Choline Chloride:Urea) | Metal-free, recyclable solvent | beilstein-journals.org |

| [3+2] Cycloaddition | Water/DIPEA | Mild conditions, fast reaction | nih.govbeilstein-journals.org |

| Cyclocondensation | Water/Pyridine (B92270) or BF3(OEt)2 | Regioselective control | researchgate.net |

This table highlights sustainable approaches that could be adapted for the synthesis of this compound.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods researchgate.netzenodo.org. The synthesis of isoxazoles is particularly amenable to microwave assistance.

A notable example is the efficient synthesis of 3-substituted bis-isoxazole ethers bearing a 2-chloro-3-pyridyl moiety via a 1,3-dipolar cycloaddition reaction under microwave irradiation nih.gov. This catalyst-free method, using sodium bicarbonate as a base in a THF/water solvent system, provides high yields and regioselectivity nih.gov. Adapting this protocol by using a suitable 4-pyridyl precursor, such as pyridine-4-carboxaldehyde oxime, could provide a rapid and efficient route to the target compound, this compound.

The synthesis of various isoxazole derivatives, including those with hydroxyl substituents, has been successfully carried out using microwave irradiation zenodo.org. The reaction of 1,3-propanediones with hydroxylamine hydrochloride in ethanol under microwave irradiation is a prime example of this efficient methodology zenodo.org. The significant reduction in reaction time from hours to minutes makes microwave-assisted synthesis a highly attractive and sustainable approach for the preparation of complex isoxazole architectures researchgate.net.

A comparison of conventional and microwave-assisted synthesis for a representative isoxazole formation is shown below.

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 6-8 hours | 58-69% | researchgate.net |

| Microwave Irradiation | 6-10 minutes | 67-82% | researchgate.net |

This table illustrates the typical advantages of microwave-assisted synthesis over conventional heating for isoxazole formation.

Ultrasound Irradiation in Isoxazole Synthesis

Ultrasound-assisted synthesis has emerged as a green and efficient method for preparing isoxazole derivatives. This technique often leads to shorter reaction times, higher yields, and cleaner transformations compared to conventional methods. researchgate.net

One notable application of ultrasound is in the synthesis of 3,5-disubstituted isoxazoles. A one-pot, four-component reaction in water under ultrasound irradiation has been developed, offering an environmentally friendly route to these compounds. researchgate.net This method utilizes safe reagents and allows for the formation of multiple new bonds in a single step. researchgate.net Comparative studies have demonstrated that sonication significantly enhances the reaction rate and yield compared to magnetic stirring. researchgate.net For instance, the synthesis of 3,5-disubstituted isoxazole-sulfonamides using this method resulted in yields of 72-89% in just 20-28 minutes. researchgate.net

Another ultrasound-assisted approach involves the reaction of ethyl nitroacetate (B1208598) and aromatic aldehydes in water. nih.gov Tanyeli's group developed a one-pot cascade reaction using 20 mol% DABCO as a catalyst at 80 °C under ultrasonication to produce isoxazole derivatives. nih.gov Furthermore, a catalyst-free method for synthesizing 3-alkyl-5-aryl isoxazoles under ultrasound radiation has been reported, which simplifies the work-up process and operates under mild conditions. nih.gov

The use of ultrasound has also been applied to the synthesis of 1,3,4-oxadiazol-2-amines from hydrazides and cyanogen (B1215507) bromide, achieving high yields of 81-93%. nih.gov These examples highlight the versatility and advantages of ultrasound irradiation in heterocyclic synthesis.

Metal-Free Catalytic Systems for Isoxazole Formation

While metal catalysts, such as copper(I) and ruthenium(II), are commonly employed in isoxazole synthesis, there is a growing interest in developing metal-free alternatives to address concerns about cost, toxicity, and waste generation. rsc.orgresearchgate.net Metal-free systems offer a more sustainable approach to the synthesis of these important heterocycles. rsc.org

A prevalent metal-free method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov This reaction can proceed through a concerted pericyclic mechanism or a stepwise diradical intermediate formation. nih.gov Various reagents and conditions have been explored to facilitate this transformation without the need for metal catalysts. For example, highly pure 3,5-disubstituted isoxazoles can be synthesized by converting aldoximes to nitrile oxides using hydroxy(tosyloxy)iodobenzene (HTIB), a stable and easy-to-handle reagent, followed by reaction with alkynes. nih.gov

Deep eutectic solvents (DES) and ionic liquids (ILs) have also been utilized as environmentally benign reaction media for metal-free isoxazole synthesis. nih.gov The reaction of a β-diketone with hydroxylamine in an ionic liquid like butylmethylimidazolium (B1222432) salts ([BMIM]X) can produce isoxazoles in excellent yields, with the added benefit of solvent recyclability. nih.gov

Furthermore, a one-pot cascade reaction for the synthesis of isoxazole derivatives has been achieved in water using an organocatalyst like DABCO under ultrasound irradiation, completely avoiding the use of metals. nih.gov These metal-free strategies represent a significant advancement in the sustainable synthesis of isoxazoles.

Regioselective Synthesis of Substituted Isoxazoles

The regioselectivity of isoxazole synthesis is a critical aspect, as it determines the substitution pattern on the heterocyclic ring. Various methodologies have been developed to control the regiochemical outcome of the reaction, allowing for the specific synthesis of desired isomers.

One common strategy for achieving regioselectivity is the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine. acs.org The reaction of α,β-unsaturated aldehydes or ketones with N-hydroxyl-4-toluenesulfonamide under mild conditions can lead to the efficient and regioselective one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles. acs.org Similarly, treating α-benzotriazolyl-α,β-unsaturated ketones with hydroxylamine regioselectively yields 3,5-disubstituted isoxazoles. acs.org

The choice of starting materials and reaction conditions plays a crucial role in directing the regioselectivity. For instance, the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride can lead to four different series of regioisomeric isoxazoles by varying the reaction conditions and substrate structure. rsc.org This allows for the selective formation of 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted isoxazoles. rsc.org

Another approach involves the use of ynones and N-transfer reagents. The reaction of ynones with 4,5-dihydro-1,2,4-oxadiazoles, assisted by Sc(OTf)3 or a bimetallic Au(I)/Sc(OTf)3 system, provides isoxazoles with a regioselectivity opposite to that obtained from the intramolecular cyclization of oxime derivatives. thieme-connect.com Furthermore, the use of vinylphosphonates with leaving groups in the α or β position allows for the controlled synthesis of 3,5- and 3,4-disubstituted isoxazoles. rsc.org

A method for the synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium has also been developed, proceeding via a [3+2]-cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides. beilstein-journals.org

Analytical Characterization Methodologies for Novel Compounds

The structural elucidation of newly synthesized compounds is a fundamental step in chemical research. A combination of spectroscopic techniques is typically employed to confirm the chemical structure of novel isoxazole derivatives.

Spectroscopic Confirmation of Chemical Structure (e.g., IR, NMR, Mass Spectrometry)

Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are powerful tools for the characterization of isoxazole derivatives. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For isoxazole derivatives, characteristic absorption bands can be observed. For example, in 3,5-dimethyl-4-(3'-nitrophenylazo) isoxazole, C-H stretching vibrations appear around 2923 and 2856 cm⁻¹, the N=N stretching at 1603 cm⁻¹, C=C stretching at 1491 cm⁻¹, and N-O stretching at 1405 cm⁻¹. researchgate.net In another example, the IR spectrum of a dihydroisoxazole (B8533529) showed a band at 3007 cm⁻¹ for aromatic C-H stretching, and bands at 1554 cm⁻¹ and 1327 cm⁻¹ for asymmetric and symmetric N=O stretching vibrations, respectively. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise arrangement of atoms in a molecule.

¹H NMR: The chemical shifts and coupling constants of protons provide detailed information about their chemical environment. For instance, in the ¹H NMR spectrum of (Z)-2-(Benzotriazol-1-yl)-1,3-diphenyl-2-propen-1-one, a precursor for isoxazole synthesis, complex multiplets are observed in the aromatic region between δ 7.11 and 8.12 ppm. acs.org For a newly synthesized bis-isoxazole, the disappearance of a signal at δ 6.76 ppm and the appearance of a doublet of doublets at δ 3.75 ppm confirmed the reaction at a specific double bond. nih.gov

¹³C NMR: ¹³C NMR provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of (Z)-2-(Benzotriazol-1-yl)-4-methyl-1-phenyl-3-penten-1-one, signals for the carbonyl carbon (δ 193.1), aromatic carbons, and aliphatic carbons are clearly distinguishable. acs.org For the bis-isoxazole mentioned earlier, the appearance of new signals at δ 55.60 and 87.79 ppm were assigned to the C3a and C7a carbons of the newly formed isoxazole ring. nih.gov

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of a molecule. For a novel bis-isoxazole, the pseudo-molecular ion peak at m/z = 417.2127 [M+H]⁺ in the HRMS spectrum was consistent with the molecular formula C₂₆H₂₈N₂O₃. nih.gov In another study, the mass spectrum of 3,5-dimethyl-4-(3'-nitrophenylazo) isoxazole showed the [M+1]⁺ ion at m/z 247.05. researchgate.net

The combination of these spectroscopic techniques provides a comprehensive and unambiguous confirmation of the chemical structures of novel isoxazole compounds. researchgate.neticm.edu.pl

Data Tables

Table 1: Spectroscopic Data for Selected Isoxazole Precursors and Derivatives

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) | Reference |

| (Z)-2-(Benzotriazol-1-yl)-1,3-diphenyl-2-propen-1-one | 8.12-8.09 (dd, J = 8.3, 1.1 Hz, 1H), 7.82-7.79 (m, 3H), 7.58-7.11 (m, 9H), 6.85 (d, J = 7.6 Hz, 2H) | 191.4, 146.0, 142.2, 136.9, 133.4, 133.2, 131.6, 131.5, 131.4, 130.5, 129.4, 129.2, 128.9, 128.6, 124.6, 120.4, 110.3 | - | - | acs.org |

| (Z)-2-(Benzotriazol-1-yl)-4-methyl-1-phenyl-3-penten-1-one | 8.05-8.02 (m, 3H), 7.62-7.55 (m, 2H), 7.49-7.41 (m, 3H), 7.37-7.30 (m, 2H), 5.98-5.94 (dt, J = 8.8, 1.5 Hz, 1H), 1.84 (s, 3H), 1.82 (d, J = 1.5 Hz, 3H) | 193.1, 146.3, 143.5, 134.0, 133.9, 132.6, 128.8, 127.3, 123.8, 119.9, 115.9, 111.2, 62.8, 25.8, 18.5 | - | - | acs.org |

| 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole | 2.50 (s, 1H), 2.82 (s, 3H), 7.89 (dd, 1H), 8.26 (d, 1H), 8.39 (d, 1H), 8.52 (s, 1H) | 11.14, 11.43, 112.25, 123.21, 128.12, 131.24, 134.92, 148.32, 155.50, 156.39, 163.31 | 2923, 2856 (C-H), 1603 (N=N), 1491 (C=C), 1405 (N-O) | [M+1]⁺, 247.05 | researchgate.net |

| Novel bis-isoxazole | 3.75 (dd, J = 1.1 & 6.8 Hz, 1H) | 55.60, 87.79 | - | [M+H]⁺, 417.2127 | nih.gov |

Computational and Theoretical Investigations of 5 Hydroxy 3 4 Pyridyl Isoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and reactivity of isoxazole (B147169) derivatives. researchgate.net

Density Functional Theory (DFT) Studies

DFT methods are widely employed to study the electronic structure and reactivity of molecules. researchgate.net For isoxazole derivatives, DFT calculations have been used to analyze their electronic properties, chemical reactivity descriptors, and to correlate theoretical data with experimental results. researchgate.net

The optimization of the molecular geometry of isoxazole derivatives is a crucial first step in computational studies. For instance, in a study of 5-Amino-3-(4-pyridyl)isoxazole, it was found that the asymmetric unit contains two independent molecules with different dihedral angles between the pyridine (B92270) and isoxazole rings, specifically 35.8(6)° and 10.6(2)°. nih.gov This highlights the possibility of different stable conformations. Theoretical geometry optimization using DFT methods, such as with the B3LYP functional and 6-311++G(d,p) basis set, is a common practice to find the most stable conformer of a molecule. nih.govnih.gov The comparison of these computationally derived parameters with experimental data from X-ray crystallography provides validation for the theoretical model. researchgate.net

Frontier molecular orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and kinetic stability of a molecule. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's charge transfer capabilities. ajchem-a.comnih.gov A smaller energy gap generally suggests that the molecule is more reactive. nih.gov For various isoxazole and related heterocyclic compounds, HOMO-LUMO analysis has been used to predict their electronic and optical properties. nih.govnih.gov The HOMO-LUMO gap is a key parameter in determining molecular properties such as global reactivity descriptors. ajchem-a.com

| Parameter | Energy (eV) |

| HOMO | -6.5743 |

| LUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

| Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a related heterocyclic compound, calculated at the B3LYP/6-311++G(d,p) level of theory. ajchem-a.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its reactive behavior. ajchem-a.comnih.gov The MEP surface displays the electrostatic potential, with different colors indicating regions of negative and positive potential. Negative potential regions (typically colored red) are susceptible to electrophilic attack, while positive potential regions (blue) are prone to nucleophilic attack. ajchem-a.com For various heterocyclic compounds, MEP analysis has been used to pinpoint reactive centers. researchgate.netnih.gov For instance, in one study, the nitrogen atom of an oxadiazole ring was identified as a likely site for electrophilic attack based on the MEP map. ajchem-a.com

Vibrational analysis through theoretical calculations is a powerful method for assigning and interpreting experimental FT-IR and FT-Raman spectra. nih.govesisresearch.org By calculating the vibrational frequencies and their corresponding intensities using DFT methods, a theoretical spectrum can be generated and compared with the experimental one. nih.gov This correlation allows for a more accurate assignment of vibrational modes to specific functional groups and types of molecular motion. nih.govesisresearch.org For instance, the characteristic C=N stretching vibration of the isoxazole ring has been identified and assigned in various studies through a combination of experimental and theoretical approaches. researchgate.net Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of the calculated vibrational frequencies. nih.gov

| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (cm⁻¹) |

| Asymmetric NO₂ stretch | 1548 | 1541 | 1564 |

| Symmetric NO₂ stretch | - | 1340 | 1345 |

| Data for 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. esisresearch.org |

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals. esisresearch.org It is used to understand charge delocalization, hyperconjugative interactions, and the stability of the molecule. esisresearch.org By examining the interactions between filled donor NBOs and empty acceptor NBOs, the energetic stabilization of the molecule can be quantified. This analysis is valuable for understanding the electronic delocalization and the nature of the chemical bonds within the molecule. nih.gov

Prediction of Nonlinear Optical (NLO) Properties

There are no available studies that predict the nonlinear optical (NLO) properties of 5-Hydroxy-3-(4-pyridyl)isoxazole. Such an investigation would typically involve quantum chemical calculations to determine properties like electric dipole moment (μ), polarizability (α), and first and second hyperpolarizability (β and γ). These values indicate a molecule's potential for use in photonic and optoelectronic applications. The presence of the electron-donating hydroxyl group and the electron-withdrawing pyridyl ring suggests potential NLO activity due to intramolecular charge transfer, but this has not been computationally verified.

Thermodynamic Properties

Specific thermodynamic data for this compound from computational studies are not present in the available literature. A thermodynamic analysis would typically use statistical thermodynamics based on calculated vibrational frequencies to predict properties such as heat capacity, entropy, and enthalpy at various temperatures. This information is vital for understanding the compound's stability and predicting its behavior in different environments.

Molecular Modeling and Dynamics Simulations in Ligand-Target Interactions

In Silico Molecular Docking Studies for Binding Affinity and Mode

No specific molecular docking studies featuring this compound as a ligand were found. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are fundamental in drug discovery for predicting the binding affinity and interaction mode of a potential drug molecule with a protein target. While numerous isoxazole derivatives have been docked against various biological targets, the specific interactions of the title compound have not been reported.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability and Conformational Changes

There is no information available from molecular dynamics (MD) simulations for this compound. MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insight into the stability of a ligand-receptor complex and observing any conformational changes that occur upon binding. This type of analysis would be a critical follow-up to molecular docking to validate the predicted binding mode and assess the dynamic stability of the interaction.

Structure Activity Relationship Sar Studies of 5 Hydroxy 3 4 Pyridyl Isoxazole Derivatives

Identification of Key Pharmacophoric Features for Biological Efficacy

The biological activity of 5-hydroxy-3-(4-pyridyl)isoxazole derivatives is dictated by a specific arrangement of pharmacophoric features that interact with their biological targets. A general pharmacophore model for antagonists of certain receptors, which can be extrapolated to this class of compounds, often includes a positive ionizable atom, a hydrogen bond acceptor, and hydrophobic and aromatic regions. nih.gov

For the this compound scaffold, the key pharmacophoric features are:

The Pyridyl Nitrogen: The nitrogen atom in the pyridine (B92270) ring can act as a positive ionizable center, forming crucial interactions with acidic residues like aspartic acid in the binding site of a receptor. nih.gov

Aromatic and Hydrophobic Regions: Both the pyridyl and isoxazole (B147169) rings provide aromatic and hydrophobic surfaces that can interact with hydrophobic pockets within a receptor. nih.gov

The spatial arrangement of these features is critical for optimal binding and biological activity.

**4.2. Influence of Substituent Modifications on Biological Activity Profiles

The biological activity of this compound derivatives can be finely tuned by modifying the substituents on both the pyridyl and isoxazole rings.

The substitution pattern on the pyridyl ring significantly influences the biological activity. Probing the steric influence of substituents at the C5 position of the pyridine ring has shown that bulky moieties such as phenyl, substituted phenyl, or heteroaryl groups can affect binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov While some bulky substituents can enhance affinity, others may lead to a decrease, highlighting the sensitivity of the binding pocket to steric bulk. nih.gov

Table 1: Impact of Pyridyl Ring Substituents on CNS Binding Affinity This table is a representative example based on related pyridine analogues and illustrates potential trends for this compound derivatives.

| Compound | Pyridyl C5-Substituent | Binding Affinity (Ki, nM) |

| Analogue 1 | H | 0.15 |

| Analogue 2 | Phenyl | 0.055 |

| Analogue 3 | Substituted Phenyl | 0.69 |

Data adapted from a study on pyridine analogues. nih.gov

The electronic nature of substituents on the isoxazole ring plays a pivotal role in modulating biological activity. In various series of isoxazole derivatives, it has been observed that the presence of electron-withdrawing or electron-donating groups can significantly impact their potency. mdpi.comnih.gov

For instance, in some series of 3,5-disubstituted isoxazoles, electron-withdrawing groups like fluorine or trifluoromethyl on an attached phenyl ring were found to enhance inhibitory activities against certain enzymes. nih.gov Conversely, in other contexts, electron-donating groups such as methoxy (B1213986) have been shown to be beneficial for antibacterial activity. mdpi.com The optimal electronic substitution depends on the specific biological target and the nature of the interactions in the binding pocket. nih.gov

Table 2: General Influence of Electronic Groups on Isoxazole Derivatives' Activity This table summarizes general trends observed across various isoxazole derivative studies.

| Substituent Type | Example Groups | General Effect on Bioactivity |

| Electron-Withdrawing | -F, -Cl, -CF3 | Can enhance activity by increasing the acidity of nearby protons or by engaging in specific interactions. nih.gov |

| Electron-Donating | -CH3, -OCH3 | Can increase electron density in the ring system, potentially enhancing π-π stacking interactions or altering metabolic stability. mdpi.comnih.gov |

The relative positions of the substituents on the heterocyclic rings are critical for biological activity. Studies on pyridine regioisomers have demonstrated that the position of the nitrogen atom (ortho, meta, or para) can significantly influence the resulting molecule's properties and self-assembly in biological systems. nih.gov Therefore, the 4-pyridyl isomer of 5-hydroxy-3-pyridylisoxazole is expected to have a distinct biological profile compared to its 2-pyridyl or 3-pyridyl counterparts due to the different spatial orientation of the nitrogen atom and its ability to form hydrogen bonds.

Furthermore, the substitution pattern on the isoxazole ring itself is crucial. For example, 3,5-disubstituted isoxazoles are often synthesized through 1,3-dipolar cycloadditions, and this regiochemistry is preferred over 3,4-disubstitution due to steric and electronic effects. mersin.edu.tr

Stereochemistry also plays a vital role if chiral centers are introduced into the molecule. The different stereoisomers can have vastly different biological activities due to the three-dimensional nature of receptor binding sites.

Conformational Analysis and Bioactive Conformations

For related 3,5-disubstituted isoxazoles, computational studies and X-ray crystallography have been used to determine the preferred conformations. In some crystal structures of related compounds, the angle between the pyridine and isoxazole rings can vary, indicating some degree of conformational flexibility. nih.gov The bioactive conformation is the specific spatial arrangement that the molecule adopts to bind to its biological target with the highest affinity. This conformation is often stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts, as predicted by pharmacophore models. nih.gov

Mechanistic Studies of Biological Actions of 5 Hydroxy 3 4 Pyridyl Isoxazole

Investigation of Specific Molecular Targets and Signaling Pathways

Comprehensive studies detailing the interactions of 5-Hydroxy-3-(4-pyridyl)isoxazole with specific molecular targets are not prominently documented. While the isoxazole (B147169) scaffold is known to be a versatile framework for designing enzyme inhibitors and receptor modulators, specific investigations into the inhibitory mechanisms of this compound against a range of enzymes and its interaction with various receptors are not described in the available literature.

Enzyme Inhibition Mechanisms

There is a notable absence of specific research on the inhibitory activity of this compound against key enzymes such as Lipoxygenase (LOX), human Cytochrome P-450 2A6, VEGFR-1 Tyrosine Kinase, Cyclooxygenase (COX), and Heat shock protein 90 (Hsp90). While other isoxazole derivatives have demonstrated inhibitory effects on some of these enzymes, for instance, certain diarylisoxazoles inhibit COX-1 and COX-2, and others show potent inhibition of Hsp90, this information cannot be directly attributed to this compound without specific experimental evidence.

Receptor Interaction Mechanisms

Similarly, the specific mechanisms of interaction between this compound and various receptors, including central quisqualic acid receptors, AMPA receptors, and LPA receptors, have not been characterized. The AMPA receptor, named for its selective agonist α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, highlights the importance of the isoxazole core in receptor recognition. nih.govnih.govfrontiersin.orgelsevierpure.comnih.gov However, specific binding affinities, and functional modulation (agonist or antagonist activity) of this compound at these or other receptors are not detailed in the available scientific record. Research into other isoxazole-containing compounds has shown activity at LPA receptors, but these findings are not specific to the compound . nih.gov

Nucleic Acid Interaction Mechanisms

The potential for this compound to interact with nucleic acids, for example through DNA binding and cleavage, remains an uninvestigated area. While some complex heterocyclic molecules are known to intercalate with DNA, there is no specific information to suggest this mechanism for this compound.

Cellular Mechanisms of Action

The downstream cellular effects of this compound are also not well-documented.

Apoptosis Induction Pathways

There is no direct evidence in the scientific literature to suggest that this compound induces apoptosis or to delineate any potential pathways involved. Studies on other, structurally distinct compounds have shown apoptosis induction through various mechanisms, including the generation of reactive oxygen species and activation of caspase cascades, but these findings cannot be extrapolated to this compound. nih.govnih.gov

Modulation of Microtubule Dynamics

The effect of this compound on microtubule dynamics is another area where specific research is lacking.

Interference with Cell Cycle Progression

A comprehensive review of scientific literature did not yield specific studies detailing the interference of this compound with cell cycle progression. While research into the effects of various isoxazole derivatives on the cell cycle in different cell lines is an active area of investigation, specific data on the G0/G1, S, G2, or M phase arrest, or the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) by this compound, are not available in the reviewed literature. Therefore, no detailed research findings or data tables on this specific topic can be presented at this time.

Insights from Computational Mechanistic Studies

Detailed computational mechanistic studies focusing specifically on this compound are not extensively available in the current body of scientific literature. While computational methods are invaluable for understanding molecular interactions, such as binding modes to target proteins, reaction mechanisms, and pharmacokinetic properties, dedicated studies to elucidate these aspects for this compound have not been identified. Consequently, information regarding its molecular docking, density functional theory (DFT) studies, or molecular dynamics simulations is not available to be included in this article.

Biological Activity Spectrum and Preclinical Potential of 5 Hydroxy 3 4 Pyridyl Isoxazole and Its Analogues

Anticancer and Antitumor Activities.espublisher.comnih.govresearchgate.net

Isoxazole (B147169) derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as inducing apoptosis, inhibiting aromatase, disrupting tubulin polymerization, and inhibiting topoisomerase and histone deacetylase. nih.gov

Antiproliferative Effects on Various Human Cancer Cell Lines (e.g., HeLa, HT-29, H1437, U87, MCF-7, DU145)

Derivatives of 5-Hydroxy-3-(4-pyridyl)isoxazole have shown notable antiproliferative activity against a panel of human cancer cell lines. For instance, certain isoxazole-linked tetrahydroquinoline hybrids have been tested against lung (A549), liver (HepG2), and melanoma (B16F10) cancer cells, with some compounds demonstrating significant in vitro activity. espublisher.com Similarly, pyridinyl-4,5-2H-isoxazole derivatives have been evaluated for their inhibitory activity against the MCF-7 breast cancer cell line, with compounds bearing hydrophobic groups on the phenyl ring showing strong biological activity. espublisher.com Some of these derivatives also exhibited potent anti-tumor activity against human hepatoma (HepG2) and cervical cancer (HeLa) cell lines. espublisher.com

The antiproliferative effects of isoxazole derivatives have been observed across a range of cancer types:

HeLa (Cervical Cancer): Certain isoxazole–amide analogues have been tested against HeLa cells, showing varying degrees of activity. nih.gov For example, one compound was found to be most active with an IC50 value of 15.48 ± 0.89 μg/ml, while another showed considerable activity with an IC50 of 18.62 ± 0.79 μg/ml. nih.gov Additionally, novel pyridyl nitrofuranyl isoxazolines were found to be non-toxic to HeLa cells in an MTT assay. nih.govresearchgate.net

HT-29 (Colon Cancer): Hydroxystearic acid (HSA) regioisomers, including a 5-HSA, have shown growth inhibitory activity against HT29 cells. nih.gov Treatment with 5-HSA was found to decrease proliferation in these cells. nih.gov

U87 (Glioblastoma): 3,5-disubstituted isoxazole derivatives synthesized from tyrosol have demonstrated antiproliferative properties against U87 cells, with some derivatives showing IC50 values of 67.6 µM, 42.8 µM, and 61.4 µM. nih.gov These compounds were found to induce apoptosis in U87 cells. nih.gov

MCF-7 (Breast Cancer): An isoxazole derivative of curcumin (B1669340) showed greater efficacy than curcumin in a cytotoxic assessment using the SRB test in the MCF-7 cell line. espublisher.com This derivative's antiproliferative effects were more pronounced in MCF-7 cells than in a multidrug-resistant variant. espublisher.com Forskolin-derived isoxazoles have also shown high activity against MCF-7 cells, with one derivative exhibiting an IC50 of 0.5 µM. nih.gov

DU145 (Prostate Cancer): While direct data on this compound and DU145 is limited, various isoxazole derivatives have been tested against prostate cancer cell lines. For example, isoxazoles linked to 6-hydroxycoumarin (B196160) were effective cytotoxic agents against prostate cancer cell lines. espublisher.com

Table 1: Antiproliferative Activity of Isoxazole Derivatives on Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound Type | Observed Effect | Citation |

|---|---|---|---|---|

| HeLa | Cervical Cancer | Isoxazole–amide analogues | IC50 values of 15.48 and 18.62 µg/ml | nih.gov |

| HeLa | Cervical Cancer | Pyridinyl-4,5-2H-isoxazole derivatives | Potent anti-tumor activity | espublisher.com |

| HT-29 | Colon Cancer | 5-Hydroxystearic acid (5-HSA) | Decreased cell proliferation | nih.gov |

| U87 | Glioblastoma | 3,5-disubstituted isoxazole derivatives | IC50 values ranging from 42.8 to 67.6 µM; induced apoptosis | nih.gov |

| MCF-7 | Breast Cancer | Isoxazole-curcumin derivative | Greater efficacy than curcumin | espublisher.com |

| MCF-7 | Breast Cancer | Forskolin-derived isoxazole | IC50 of 0.5 µM | nih.gov |

| A549, HepG2, B16F10 | Lung, Liver, Melanoma | Isoxazole-linked tetrahydroquinoline hybrids | Significant in vitro activity | espublisher.com |

Selectivity Towards Cancerous vs. Normal Cells

A crucial aspect of cancer therapy is the ability of a compound to selectively target cancer cells while minimizing toxicity to normal, healthy cells. Some isoxazole derivatives have shown promising selectivity. For example, a novel indolyl dihydroisoxazole (B8533529) derivative demonstrated high selectivity toward Jurkat and HL-60 leukemia cells with low toxicity to noncancerous cells. acs.org Similarly, certain pyridyl nitrofuranyl isoxazolines were found to be non-toxic against the non-tumor lung fibroblast cell line WI-38. nih.govresearchgate.net This selectivity is a significant advantage, suggesting a potentially wider therapeutic window for these compounds. espublisher.comacs.org

Antimicrobial Activities.scholarsresearchlibrary.comnih.govmdpi.com

The isoxazole nucleus is a key component in several clinically used antibacterial drugs, highlighting its importance in the development of new antimicrobial agents. ymerdigital.comgrowingscience.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Isoxazole derivatives have demonstrated a broad spectrum of antibacterial activity. A series of novel pyridyl nitrofuranyl isoxazolines were synthesized and evaluated for their activity against multiple drug-resistant (MDR) Staphylococcus strains. nih.govresearchgate.net Compounds featuring a piperazine (B1678402) linker between the pyridyl group and the isoxazoline (B3343090) ring showed enhanced activity. nih.govresearchgate.net Specifically, a 3-pyridyl nitrofuranyl isoxazoline with a piperazine linker was more active than its 2- and 4-pyridyl counterparts, with Minimum Inhibitory Concentrations (MICs) ranging from 4-32 µg/mL against MDR Staphylococcus strains. nih.govresearchgate.net

In another study, newly synthesized isoxazole derivatives were screened for their in-vitro antibacterial activity against both Gram-positive (Bacillus coccus, Staphylococcus aureus) and Gram-negative (Aerogenes, Pseudomonas aeruginosa) bacteria. growingscience.com Certain compounds showed significant activity, with their effectiveness attributed to the specific substitutions on the benzene (B151609) ring at the C3-position of the isoxazole nucleus. growingscience.com For instance, compounds with simple and 4-CH3-substituted benzene rings were active against Bacillus coccus, while those with 2-NO2 and 4-F substitutions were active against Staphylococcus aureus. growingscience.com Against Gram-negative strains, compounds with simple and 2-NO2 substituted benzene rings were active against Aerogenes, and those with 4-Cl and 4-OCH3 substitutions were active against Pseudomonas aeruginosa. growingscience.com

Table 2: Antibacterial Activity of Isoxazole Derivatives

| Bacterial Strain | Gram Type | Compound Type | Observed Effect | Citation |

|---|---|---|---|---|

| MDR Staphylococcus | Gram-Positive | 3-Pyridyl nitrofuranyl isoxazoline with piperazine linker | MICs of 4-32 µg/mL | nih.govresearchgate.net |

| Bacillus coccus | Gram-Positive | Isoxazole with simple and 4-CH3-substituted benzene ring | Active | growingscience.com |

| Staphylococcus aureus | Gram-Positive | Isoxazole with 2-NO2 and 4-F substituted benzene ring | Active | growingscience.com |

| Aerogenes | Gram-Negative | Isoxazole with simple and 2-NO2 substituted benzene ring | Active | growingscience.com |

| Pseudomonas aeruginosa | Gram-Negative | Isoxazole with 4-Cl and 4-OCH3 substituted benzene ring | Active | growingscience.com |

Antifungal Efficacy

The antifungal potential of isoxazole derivatives has also been investigated. A series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles were synthesized and screened for their antifungal activity against Aspergillus niger. growingscience.com Several of the synthesized compounds demonstrated promising antifungal activity when compared to a standard reference drug. growingscience.com Another study focused on a pyrazole (B372694) derivative, 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide, which showed a favorable effect against Candida tropicalis and Candida albicans, suggesting its potential as an alternative to common antifungal drugs that face resistance. nih.gov

Anti-inflammatory and Immunomodulatory Activities.ymerdigital.comnih.gov

Isoxazole derivatives have been explored for their anti-inflammatory and immunomodulatory properties, with some compounds showing potent activity. scholarsresearchlibrary.comymerdigital.comnih.gov An analogue, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC), has been studied for its anti-inflammatory effects both in vitro and in vivo. nih.gov DIC was found to effectively decrease the release of pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages in a dose-dependent manner. nih.gov It also reduced the levels of COX-2, leading to the inhibition of prostaglandin (B15479496) E2 (PGE2) production. nih.gov Furthermore, DIC was shown to prevent the nuclear translocation of NF-κB and inhibit the MAPK pathway, key signaling pathways involved in inflammation. nih.gov In an in vivo model, DIC inhibited the migration of neutrophils to the peritoneal cavity in mice. nih.gov

Other isoxazole derivatives have also been identified as potent anti-inflammatory agents. For example, some 4,5-diarylisoxazol-3-carboxylic acids have been shown to be inhibitors of leukotriene biosynthesis, which plays a role in various inflammatory diseases. nih.gov Additionally, derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have demonstrated immunoregulatory actions, with their effects (stimulatory or inhibitory) being dependent on the substitution pattern on the phenyl ring. nih.gov Some isoxazole derivatives have also shown immunomodulatory effects on T-cell subsets and antibody production in mice, suggesting their potential use in treating autoimmune diseases or as vaccine adjuvants. mdpi.com

Inhibition of Lipid Peroxidation and Inflammation-Related Enzymes

Analogues of this compound have demonstrated notable anti-inflammatory effects. Research indicates that isoxazole derivatives can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). ijcrt.org For instance, certain isoxazole compounds have been shown to inhibit angiogenesis, a process closely linked to inflammation, through the COX/LOX pathway. ijcrt.org

One notable analogue, Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate, has been identified as having anti-inflammatory properties. The anti-inflammatory potential of these compounds is often linked to their ability to suppress the production of pro-inflammatory mediators. While direct evidence on this compound is limited, the activity of its analogues suggests a promising area for further investigation.

Table 1: Anti-inflammatory Activity of Pyridyl Isoxazole Analogues

| Compound/Analogue | Activity | Mechanism of Action |

|---|---|---|

| Isoxazole Derivatives | Anti-inflammatory, Antiangiogenic | Inhibition of COX/LOX pathway ijcrt.org |

Immunosuppressive Properties

Derivatives of pyridyl-isoxazole have emerged as potent modulators of the immune system. ijcrt.org A significant mechanism underlying this activity is their function as selective agonists for the sphingosine-1-phosphate 1 (S1P1) receptor. researchgate.net Agonism of the S1P1 receptor plays a critical role in lymphocyte trafficking, effectively sequestering lymphocytes in lymph nodes and preventing their circulation. This leads to immunosuppression, a desirable effect in the treatment of autoimmune diseases. researchgate.net

A series of isoxazoles derived from isoxazole-3-carboxylic and -5-carboxylic acids were synthesized to develop selective S1P1 agonists. One lead compound from this series demonstrated significant efficacy in a rat model of arthritis and a mouse model of multiple sclerosis when administered orally. ijcrt.org The immunosuppressive effects of some isoxazole derivatives have been compared to those of established drugs like cyclosporine A.

Table 2: Immunosuppressive Activity of Pyridyl Isoxazole Analogues

| Compound/Analogue | Activity | Mechanism of Action |

|---|---|---|

| Pyridyl-isoxazole based compounds | Immunosuppression | Selective agonists of Sphingosine-1-Phosphate 1 (S1P1) receptor. researchgate.net |

| Isoxazole-3-carboxylic acid derivatives | Immunosuppression | Demonstrated efficacy in animal models of arthritis and multiple sclerosis. ijcrt.org |

Neuropharmacological Activities and Potential in Neurodegenerative Diseases

The isoxazole scaffold is a key feature in compounds designed for neuropharmacological applications, particularly due to its structural similarity to ligands for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. researchgate.net Modulators based on a bis(isoxazole) scaffold have been identified as potential lead compounds for the development of neuroprotective drugs, with activity at the GluA2 AMPA receptor. researchgate.net

Furthermore, patents have been filed for isoxazole compounds intended for the treatment of various neurological disorders, including neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. google.com Research on Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate highlights neuropharmacology as one of its key biological activities. Some derivatives are believed to exert neuroprotective effects through mechanisms like metal chelation, which can reduce cellular oxidative stress.

Table 3: Neuropharmacological Potential of Pyridyl Isoxazole Analogues

| Compound/Analogue | Potential Application | Mechanism of Action |

|---|---|---|

| Bis(isoxazole) scaffold based modulators | Neuroprotective drugs | Interaction with the GluA2 AMPA receptor. researchgate.net |

| 5-(thiazol-4-yl)isoxazole-3-carboxamide derivatives | Treatment of neurological disorders | Patented for use in various neurodegenerative diseases. google.com |

Other Noteworthy Biological Activities

Several isoxazole derivatives have been reported to possess antioxidant properties. For instance, compounds featuring an isoxazole ring combined with an oxazoline (B21484) have demonstrated significant antioxidant activity, which was enhanced by the presence of electron-donating substituents on the aromatic ring. ijcrt.org Another study found that 5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid exhibits antioxidant effects, which is relevant for mitigating diseases related to oxidative stress. While specific data for this compound is not available, the antioxidant potential of its analogues suggests this as a possible area of activity.

Table 4: Antioxidant Activity of Isoxazole Analogues

| Compound/Analogue | Activity | Key Finding |

|---|---|---|

| Bis heterocycles-oxazolyl/thiazolylsulfonylmethyl isoxazoles | High antioxidant activity | Activity enhanced by electron-donating groups. ijcrt.org |

The isoxazole core is a recognized pharmacophore in the development of new antitubercular agents. ijcrt.orgijcrt.org Numerous studies have highlighted the potential of isoxazole derivatives against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. dntb.gov.ua Research has led to the discovery of various isoxazole-based compounds, such as substituted N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides, which show promise as antitubercular candidates. dntb.gov.ua The broad investigation into this class of compounds underscores their importance in the search for new treatments for tuberculosis. ijcrt.orgdntb.gov.ua

Table 5: Antitubercular Activity of Isoxazole Analogues

| Compound Class | Activity | Significance |

|---|---|---|

| Isoxazole Derivatives | Antitubercular | Active against Mycobacterium tuberculosis. ijcrt.orgijcrt.org |

| Disubstituted oxazole (B20620) analogues | Antitubercular | Effective against MDR- and XDR-MTB strains. dntb.gov.ua |

Derivatives of 3-pyridylisoxazole have been identified as having significant antithrombotic potential. researchgate.net These compounds have been shown to inhibit platelet aggregation induced by arachidonic acid and agonists of the thromboxane (B8750289) A2 receptor. researchgate.netresearchgate.net Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its inhibition is a key strategy for preventing thrombosis. acs.org

Studies on 5-phenyl-3-(3-pyridyl)isoxazole and its bioisosteres have demonstrated anti-aggregatory activity, suggesting that this scaffold is a promising starting point for the development of novel antiplatelet agents. researchgate.netresearchgate.net Due to their mechanism of action and low toxicity in preliminary studies, these compounds are regarded as potential candidates for new antithrombotic medicines. researchgate.net

Table 6: Antithrombotic Activity of Pyridyl Isoxazole Analogues

| Compound/Analogue | Activity | Mechanism of Action |

|---|---|---|

| 5-Substituted 3-phenylisoxazoles | Anti-aggregatory | Inhibition of arachidonic acid-induced platelet aggregation. researchgate.net |

| 5-Phenyl-3-(3-pyridyl)isoxazole | Anti-aggregatory | Inhibition of thromboxane A2 receptor. researchgate.netresearchgate.net |

Future Perspectives and Research Directions for 5 Hydroxy 3 4 Pyridyl Isoxazole

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of isoxazole (B147169) and pyridine (B92270) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. rasayanjournal.co.in Future research will prioritize the development of "green chemistry" approaches for synthesizing 5-Hydroxy-3-(4-pyridyl)isoxazole and its analogs. rasayanjournal.co.inacs.org Key areas of focus will include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, offer a streamlined and efficient route to complex molecules. rasayanjournal.co.inacs.org Developing an MCR for this compound would significantly reduce reaction times and simplify purification processes. rasayanjournal.co.in

Eco-Friendly Solvents and Catalysts: A major push will be to replace hazardous organic solvents with greener alternatives like water or ethanol (B145695). ijpsonline.commdpi.com The use of novel, recyclable catalysts, such as surface-modified materials or nano-catalysts, is also a promising avenue. nih.govmdpi.com For instance, a protocol using a γ-Fe2O3@HAp-TUD catalyst has been shown to be effective for preparing certain pyridine derivatives under solvent-free conditions. nih.gov

Energy-Efficient Techniques: Methods like microwave-assisted and ultrasonic synthesis are gaining traction as they can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.inacs.orgrsc.org Microwave irradiation, in particular, has been demonstrated to be superior for preparing some pyridine derivatives, offering higher yields in significantly shorter reaction times. acs.org

The primary synthetic routes to isoxazoles, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds, are ripe for adaptation to these greener methodologies. rsc.orgresearchgate.net

Advanced Computational Design for Targeted Molecular Modification

The future of drug development for compounds like this compound will be heavily influenced by advanced computational tools. nih.govresearchgate.net These in silico methods provide deep mechanistic insights and can predict the properties of novel molecules before they are synthesized, saving time and resources. researchgate.netymerdigital.com Key computational approaches include:

Molecular Docking and Simulation: These techniques are used to predict how a molecule will bind to a specific biological target. nih.govnih.govresearchgate.net For this compound, docking studies can help identify potential protein targets and guide the design of derivatives with enhanced binding affinity. nih.gov Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By building QSAR models for a series of this compound analogs, researchers can identify the key structural features that contribute to their therapeutic effects.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a drug candidate is crucial. Computational tools can estimate these properties, helping to weed out compounds with unfavorable pharmacokinetic profiles early in the discovery process. researchgate.net

By integrating these computational strategies, researchers can rationally design novel derivatives of this compound with optimized properties for specific therapeutic applications. nih.govnih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

The isoxazole scaffold is known for its wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govrsc.orgmdpi.comresearchgate.net This versatility suggests that this compound and its derivatives have significant untapped therapeutic potential. nih.gov Future research will involve broad biological screening to uncover new applications. nih.govresearchgate.net

Potential therapeutic areas for exploration include:

Oncology: Isoxazole derivatives have shown promise as anticancer agents by targeting various pathways, including apoptosis induction and inhibition of protein kinases. nih.govresearchgate.netmersin.edu.tr

Infectious Diseases: The isoxazole ring is a component of several antibacterial drugs. researchgate.net New derivatives could be effective against drug-resistant pathogens, and some isoxazole-based molecules have been investigated as potential antivirals against threats like the Zika virus. nih.gov

Inflammatory and Autoimmune Disorders: Isoxazole compounds have been explored as inhibitors of targets like COX-1 and as antagonists for Toll-like receptor 8 (TLR8), which is implicated in autoimmune diseases. nih.govnih.gov

Neurological Disorders: The design of isoxazole hybrids has shown potential for treating central nervous system disorders, including Alzheimer's and Parkinson's disease. nih.govmdpi.com

Given the wide spectrum of activity seen in related compounds, systematic screening of this compound derivatives against diverse biological targets is a critical future direction. nih.govmdpi.commdpi.com

Optimization of Structure-Activity Profiles for Enhanced Potency, Selectivity, and Bioavailability

A central goal in medicinal chemistry is to refine a lead compound to maximize its therapeutic efficacy while minimizing side effects. For this compound, this will involve extensive Structure-Activity Relationship (SAR) studies. nih.govdundee.ac.uk SAR studies systematically modify the chemical structure to understand how different functional groups influence the compound's biological activity. dundee.ac.uknih.gov

Key objectives for optimization include:

Enhanced Potency: By making targeted modifications to the pyridine and isoxazole rings, researchers aim to increase the compound's binding affinity to its target, leading to a more potent therapeutic effect at lower concentrations. dundee.ac.uk SAR studies have shown that even small changes, like the addition of electron-withdrawing groups, can significantly impact potency. nih.gov

Improved Selectivity: A major challenge in drug development is ensuring that a drug only interacts with its intended target. nih.gov Future research will focus on designing derivatives of this compound that are highly selective, thereby reducing the risk of off-target effects. nih.govdundee.ac.uk

The combination of synthetic chemistry and computational modeling will be essential for systematically exploring the SAR of this compound and developing candidates with superior drug-like properties. nih.govdundee.ac.uk

Investigation into Multi-Targeted Pharmacological Approaches

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. mdpi.com A promising therapeutic strategy is the development of multi-targeted drugs that can modulate several targets simultaneously. nih.govrsc.org The isoxazole scaffold is an excellent platform for this approach. nih.govmdpi.com

Future research in this area will focus on:

Molecular Hybridization: This strategy involves combining two or more distinct pharmacophores into a single molecule. mdpi.com For example, the this compound core could be linked to another bioactive scaffold to create a hybrid compound with a dual mode of action. mdpi.com Isoxazole-oxazole and isoxazole-triazole hybrids have already been explored for their potential in treating various diseases. mdpi.commdpi.com

Synergistic Effects: By targeting multiple pathways, hybrid molecules can achieve a synergistic therapeutic effect, where the combined effect is greater than the sum of the individual effects. mdpi.com This can lead to improved efficacy and a reduced likelihood of drug resistance.

The investigation of multi-targeted agents based on the this compound structure represents a sophisticated and promising frontier in drug discovery, with the potential to address complex and challenging diseases. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-Hydroxy-3-(4-pyridyl)isoxazole, and how can purity be optimized?

- Methodology : The compound can be synthesized via cycloaddition reactions using hypervalent iodine-induced nitrile oxide-alkyne coupling (e.g., with 4-pyridyl nitrile oxide derivatives). Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification. Crystallization in ethyl acetate yields high-purity crystals, as demonstrated in isoxazole derivative syntheses .

- Key Considerations : Monitor reaction intermediates using IR and H NMR to confirm functional group integrity. Ensure anhydrous conditions to avoid hydrolysis of sensitive intermediates.

Q. How can the crystal structure of this compound be characterized, and what intermolecular interactions are critical?

- Methodology : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 187 K) reveals bond lengths, angles, and supramolecular interactions. For this compound, two independent molecules form an asymmetric unit with dihedral angles of 35.8° and 10.6° between the pyridyl and isoxazole rings. Hydrogen bonds (N–H···N) create 2D layers, which stabilize the crystal lattice .

- Key Considerations : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

- Methodology : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar dilution or microbroth dilution methods. Include fungal strains (e.g., C. albicans) for broader antimicrobial profiling. Compare MIC values to standard drugs like ciprofloxacin .

- Key Considerations : Control for compound solubility using DMSO/PBS mixtures. Validate results with triplicate experiments to address variability.

Advanced Research Questions

Q. How do computational methods (DFT, QM/MM) explain the stability and electronic properties of the 4-pyridyl substituent in this compound?

- Methodology : Perform DFT-D3 calculations on truncated active-site models to compare stabilization energies of 4-pyridyl vs. 3-pyridyl derivatives. The 4-pyridyl group exhibits 22 kJ/mol higher interaction energy due to favorable electrostatic interactions with residues like Arg-196 and Asp-219 .

- Key Considerations : Extend simulations with QM/MM to incorporate conformational sampling and solvent effects, which may resolve discrepancies between computational and experimental activity data .

Q. What mechanistic insights explain the photodissociation pathways of isoxazole derivatives under UV irradiation?

- Methodology : Use broadband rotational spectroscopy to identify dissociation products (e.g., CO, HCN) and branching ratios. For isoxazole, photolysis at 193 nm reveals direct and indirect pathways via conical intersections. Compare results with laser-induced fluorescence (LIF) or mass spectrometry .

- Key Considerations : Analyze wavelength-dependent quantum yields to map excited-state dynamics.

Q. How can structure-activity relationship (SAR) studies rationalize the superior bioactivity of 4-pyridyl over 3-pyridyl isoxazole derivatives?

- Methodology : Synthesize analogs with varying substituent positions and test against targets (e.g., kinase inhibition, tubulin polymerization). For 4-pyridyl derivatives, enhanced π-stacking and hydrogen-bonding with active-site residues correlate with improved IC values in anticancer assays .

- Key Considerations : Use molecular docking to visualize binding modes and validate with mutagenesis studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.